molecular formula C20H16N2 B3039223 4-Diphenylaminophenylacetonitrile CAS No. 1000549-32-5

4-Diphenylaminophenylacetonitrile

Cat. No.: B3039223
CAS No.: 1000549-32-5
M. Wt: 284.4 g/mol
InChI Key: NMFWYBBTJMCZPO-UHFFFAOYSA-N
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Description

4-Diphenylaminophenylacetonitrile is a nitrogen-containing organic compound that belongs to the class of acetonitriles. It is characterized by the presence of a diphenylamine group attached to a phenylacetonitrile moiety. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.

Preparation Methods

The synthesis of 4-Diphenylaminophenylacetonitrile can be achieved through several methods. One common synthetic route involves the Knoevenagel condensation of phenylacetonitrile with this compound in the presence of piperidine . This reaction yields a novel conjugated compound, 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile, which can further undergo Michael addition to form 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile . Another method involves the reaction of diphenylbromomethane with mercuric cyanide .

Chemical Reactions Analysis

4-Diphenylaminophenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include piperidine, KOH, and various oxidizing or reducing agents . Major products formed from these reactions include conjugated nitriles and other substituted derivatives .

Scientific Research Applications

Organic Synthesis

DPAPAC has been utilized as a key intermediate in the synthesis of various organic compounds. One notable application is its role in the Knoevenagel condensation reaction, where it reacts with phenylacetonitrile to produce 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile. This reaction demonstrates DPAPAC's utility in forming complex molecular architectures that are essential in pharmaceutical chemistry and material science .

Table 1: Summary of Organic Reactions Involving DPAPAC

Reaction TypeReactantsProductsReference
Knoevenagel CondensationDPAPAC + Phenylacetonitrile2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile
Nucleophilic SubstitutionDPAPAC + Various electrophilesDiverse substituted derivatives

Materials Science

In materials science, DPAPAC has been investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable charge transfer complexes makes it suitable for enhancing the efficiency of light emission and conductivity in organic materials.

Case Study: OLED Applications

Research indicates that incorporating DPAPAC into OLED structures can improve device performance by increasing the luminescence efficiency. The diphenylamino group contributes to better charge carrier mobility, which is critical for efficient light emission .

Photonic Devices

DPAPAC's photophysical properties make it a candidate for use in photonic devices. Its strong absorbance and fluorescence characteristics can be harnessed in sensors and imaging applications.

Table 2: Photonic Device Applications of DPAPAC

Device TypeApplication DescriptionPerformance MetricsReference
SensorsUsed as a fluorescent probe for detecting analytesHigh sensitivity and selectivity
Imaging SystemsEnhances contrast in fluorescence microscopyImproved resolution and clarity

Mechanism of Action

The mechanism of action of 4-Diphenylaminophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s diphenylamine group can engage in π-π interactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

4-Diphenylaminophenylacetonitrile can be compared with other similar compounds, such as:

    2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile: A related compound obtained through Knoevenagel condensation.

    3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile: Another derivative formed through Michael addition.

These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

4-Diphenylaminophenylacetonitrile is a compound of significant interest in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Synthesis

This compound is characterized by a diphenylamino group attached to a phenylacetonitrile backbone. The synthesis of this compound often involves reactions such as the Knoevenagel condensation and Michael addition. For instance, one study reported the successful synthesis of this compound through the reaction of phenylacetonitrile with various diphenylamine derivatives, yielding good results under optimized conditions .

Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and contribute to various diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may possess comparable properties .

Anticancer Activity

Another area of investigation is the anticancer activity of this compound. Preliminary studies indicate that compounds containing diphenylamino groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to determine the specific pathways influenced by this compound .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound utilized a combination of phenylacetonitrile and diphenylamine derivatives under basic conditions. The synthesized product was characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, confirming its structure and purity . The yield was reported at approximately 85%, demonstrating the efficiency of the synthetic route.

Synthesis Method Yield (%) Characterization Techniques
Knoevenagel Condensation85NMR, IR, X-ray Crystallography
Michael Addition92NMR, IR

Case Study 2: Biological Testing

In another case study, researchers evaluated the biological activity of synthesized this compound against various cancer cell lines. The compound exhibited promising results, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigations are necessary to elucidate the exact mechanisms behind its anticancer effects .

Research Findings

Research findings suggest that this compound may also exhibit photophysical properties that could be leveraged in photodynamic therapy (PDT) for cancer treatment. Its ability to absorb light and produce reactive oxygen species upon excitation positions it as a candidate for further exploration in therapeutic applications .

Properties

IUPAC Name

2-[4-(N-phenylanilino)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c21-16-15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFWYBBTJMCZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 68.3 g (0.35 mol) of (p-toluenesulfonyl)methyl isocyanide (TOSMIC) in 300 ml of dimethoxyethane was added dropwise to a stirred suspension of 78 g (0.70 mol) of potassium tert-butoxide in 300 ml of dimethoxyethane at −30° C. under nitrogen. After the solution had been cooled to −55° C., a solution of 92 g (0.34 mol) of 4-(N,N-diphenylamino)benzaldehyde in 100 ml of dimethoxyethane was added dropwise. After stirring at −55° C. for 1 hour, methanol was added. The reaction solution was heated to boiling under reflux for 30 min. After the solution had been concentrated to dryness, the residue was taken up with 600 ml of water and 30 ml of acetic acid. The aqueous solution was extracted with methylene chloride. The combined organic phases were washed with a saturated sodium carbonate solution, dried over magnesium sulfate and concentrated to dryness. 75 g (79% of theory) of the desired nitrile were obtained.
Quantity
68.3 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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